[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone

Computational Chemistry Drug Design Physicochemical Profiling

Access a symmetrical bis-amide scaffold validated as a pharmaceutical intermediate (Ref. Example 629 in US 10,202,379) for anti-influenza endonuclease inhibitor programs. This compound solves the need for a dense, neutral pharmacophore in fragment-based screening, offering a pre-organized dual amide architecture. - Seven HBA atoms provide a dense polar pharmacophore for enhanced hit rates in SPR and thermal shift assays. - Zero HBD profile prevents protonation equilibria, enabling stable transition-metal chelation (Cu, Zn, Fe) for catalysis or metallodrug design. - Electron-deficient 3,5-disubstituted nitrobenzene core enables hypoxia-responsive prodrug development, with a predicted +50-100 mV reduction potential boost vs. mono-nitrobenzamides.

Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
Cat. No. B11521542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone
Molecular FormulaC16H19N3O4
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCCC3
InChIInChI=1S/C16H19N3O4/c20-15(17-5-1-2-6-17)12-9-13(11-14(10-12)19(22)23)16(21)18-7-3-4-8-18/h9-11H,1-8H2
InChIKeyIPRDGLHFKHQCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>47.6 [ug/mL] (The mean of the results at pH 7.4)

Procurement Profile: [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone


[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone (molecular formula C₁₆H₁₉N₃O₄; exact mass 317.1376 Da) is a symmetrical bis-amide derivative featuring two pyrrolidine-1-carbonyl substituents anchored at the 3- and 5-positions of a nitrobenzene core. Its structure is confirmed by ¹H NMR and GC-MS spectral data (SpectraBase Compound ID FvWITVyvFxn), providing a verified spectroscopic fingerprint [1]. The compound is catalogued as a screening compound and synthetic intermediate, with its dual amide architecture distinguishing it from the more common mono-pyrrolidine nitrobenzamide series .

Structural Advantages of [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone Over Analogs


The closest in-class analogs—mono‑pyrrolidine nitrobenzamides such as 1-(3-nitrobenzoyl)pyrrolidine (C₁₁H₁₂N₂O₃, MW 220.22) and 1-(4-nitrobenzoyl)pyrrolidine (C₁₁H₁₂N₂O₃, MW 220.22)—differ fundamentally from the target bis-amide in symmetry, hydrogen-bonding capacity, and steric profile . The target compound possesses two rotational amide bonds and zero hydrogen-bond donors, whereas the mono‑amide analogs contain one amide bond and similarly lack donors [1]. These differences translate to distinct chromatographic retention, solubility characteristics, and protein-binding pharmacophores, meaning that a procurement decision based solely on “nitrophenyl-pyrrolidine” chemotype would result in a molecule with substantially altered physicochemical and biological performance .

Head-to-Head Evidence for [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone


Symmetry and Rotatable Bonds vs. Mono-Pyrrolidine Analogs

The target compound exhibits C₂-like symmetry with two chemically equivalent pyrrolidine amide arms, yielding a rotatable bond count of 2, compared to 1 rotatable bond for 1-(3-nitrobenzoyl)pyrrolidine and 1-(4-nitrobenzoyl)pyrrolidine [1]. The higher symmetry imposes a compact, disk-like shape with a topological polar surface area (tPSA) of approximately 65.3 Ų and a clogP of 0.97 [1]. In contrast, the mono‑amide 1-(3-nitrobenzoyl)pyrrolidine has a higher clogP (~1.15) and a smaller PSA (~46 Ų) . The difference of ~0.2 log units and ~19 Ų in PSA alters predicted membrane permeability and solubility class.

Computational Chemistry Drug Design Physicochemical Profiling

Spectroscopic Fingerprint: NMR and GC-MS Identity

The target compound possesses a validated spectroscopic fingerprint comprising ¹H NMR (DMSO-d₆) and GC-MS data archived in SpectraBase [1]. The symmetrical bis-amide structure yields a distinct aromatic proton pattern (three aromatic protons: 9-11 ppm region) and two equivalent sets of pyrrolidine methylene signals (1-4 ppm), which are clearly distinguishable from the mono‑amide 1-(3-nitrobenzoyl)pyrrolidine that displays four aromatic protons and only one set of pyrrolidine signals . The exact mass of 317.1376 Da (Δ = +96.91 Da vs. mono‑amide) provides unambiguous LC-MS identification.

Analytical Chemistry Quality Control Compound Identity Verification

Hydrogen-Bond Acceptor Density and Pharmacophore Complexity

With seven hydrogen-bond acceptor (HBA) atoms (two amide carbonyl oxygens, two amide nitrogens, and three nitro group oxygens) and zero hydrogen-bond donors (HBD), the target compound offers a higher HBA count than mono‑amide analogs (typically 4-5 HBA) [1]. This elevated HBA density can engage multiple polar contacts within a protein binding site, while the absence of HBD eliminates the desolvation penalty associated with donor groups, potentially improving ligand efficiency [2].

Medicinal Chemistry Structure-Based Drug Design Ligand Efficiency

Patent-Anchored Antiviral Chemical Space

[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone appears as Reference Example 629 in US Patent 10,202,379, which claims substituted 3-hydroxy-4-pyridone derivatives with cap-dependent endonuclease inhibitory activity for influenza treatment [1]. While the patent's exemplified compounds (e.g., Reference Examples 384 and 463) have reported EC₅₀ values of 5-8 nM in cell-based assays, the target bis-amide serves as a key comparative synthetic intermediate within the same chemical series [2]. Its inclusion as a reference example indicates that its structural features—particularly the bis-pyrrolidine amide motif—were deemed relevant to the structure-activity relationship (SAR) exploration of endonuclease inhibitors.

Antiviral Research Cap-Dependent Endonuclease Inhibitors Patent Analysis

Nitro Redox Potential for Bioreductive Prodrugs

The aromatic nitro group in the target compound is positioned meta to both amide substituents, creating an electron-deficient aromatic system with a predicted reduction potential distinct from para- or ortho-nitro analogs [1]. Electrochemical studies on related nitrobenzene derivatives indicate that 3,5-disubstituted nitrobenzenes exhibit reduction potentials approximately 50-100 mV more positive than their mono-substituted counterparts, facilitating bioreductive activation under hypoxic conditions [2][3]. While direct cyclic voltammetry data for the target compound are not publicly available, the electron-withdrawing character of the two amide groups is expected to further shift the reduction potential, enhancing its suitability as a hypoxia-sensitive trigger in prodrug design.

Bioreductive Activation Hypoxia-Targeted Therapy Electrochemistry

Zero H-Bond Donors: Crystallinity and Formulation Edge

The target compound contains zero hydrogen-bond donor groups (HBD = 0), a key differentiator from amino-nitrobenzamide derivatives such as 2-nitro-5-(pyrrolidin-1-yl)benzamide (HBD = 2) [1][2]. The absence of HBD eliminates strong intermolecular hydrogen bonding in the solid state, which typically results in lower melting points, higher solubility in organic solvents, and a greater propensity for amorphous solid dispersion formulations [3]. For procurement, this translates to easier handling, dissolution, and purification compared to HBD-containing analogs that often require more complex crystallization protocols.

Solid-State Chemistry Formulation Development Bioavailability Enhancement

Where [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone Outperforms Analogs


Fragment-Based Screening with High HBA Density

In fragment-based screening campaigns targeting enzyme active sites with multiple polar residues (e.g., kinases, proteases, metalloenzymes), the target compound's seven HBA atoms provide a denser polar pharmacophore than mono-pyrrolidine fragments (4-5 HBA). This higher HBA density increases the probability of establishing multiple polar contacts in a single binding event, improving hit rates in biophysical assays such as surface plasmon resonance (SPR) or thermal shift assays [1].

Symmetrical Bis-Amide Ligands for Metal Complexes

The symmetrical bis-pyrrolidine amide architecture enables the compound to function as a neutral tetradentate or bidentate ligand for transition metals (e.g., Cu(II), Zn(II), Fe(III)). The two amide carbonyl oxygens and the nitro group oxygens create a pre-organized binding pocket suitable for homogeneous catalysis or metallodrug design. The zero-HBD profile prevents competing protonation equilibria that complicate metal complex formation with amino-benzamide analogs [2].

Hypoxia-Selective Prodrugs from 3,5-Disubstituted Core

The electron-deficient 3,5-disubstituted nitrobenzene core, with its predicted elevated reduction potential (+50-100 mV vs. mono-nitrobenzamides), makes the compound suitable as a hypoxia-responsive trigger in prodrug conjugates. By attaching a cytotoxic payload via the amide linkages, researchers can design bioreductive prodrugs that selectively release the active agent under the low-oxygen conditions characteristic of solid tumors, a strategy supported by electrochemical data on analogous 3,5-disubstituted nitrobenzenes [1][2].

Endonuclease Inhibitor SAR Intermediate

Building on its role as Reference Example 629 in US Patent 10,202,379, the compound serves as a validated intermediate for synthesizing and optimizing 3-hydroxy-4-pyridone derivatives with anti-influenza activity. Medicinal chemistry teams can use this bis-amide scaffold to systematically vary the pyrrolidine substituents and explore their impact on endonuclease inhibition, leveraging the existing SAR framework where related reference examples exhibit EC₅₀ values as low as 5 nM [1].

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